3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol
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Overview
Description
3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)quinolin-4-ol: Similar structure but lacks the isopropyl and methyl groups.
3-(Trifluoromethyl)quinolin-5-ol: Similar structure with a different position of the hydroxyl group
Uniqueness
3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol is unique due to the presence of the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance its lipophilicity and ability to cross biological membranes, making it a more effective compound in certain applications.
Properties
Molecular Formula |
C14H14F3NO |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-5-4-9(14(15,16)17)6-10(11)13(12)19/h4-7H,1-3H3,(H,18,19) |
InChI Key |
KAZAOFSEDSBABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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